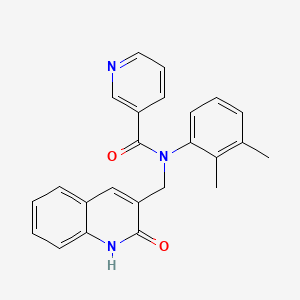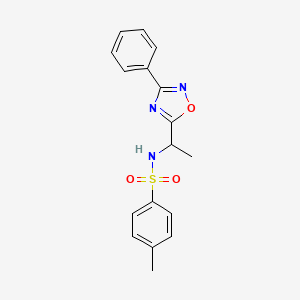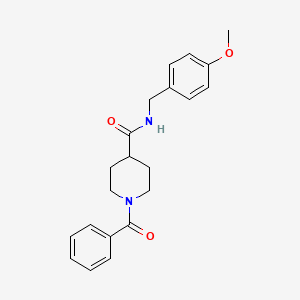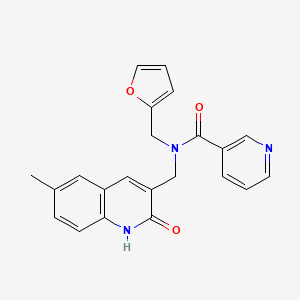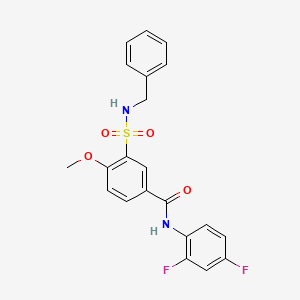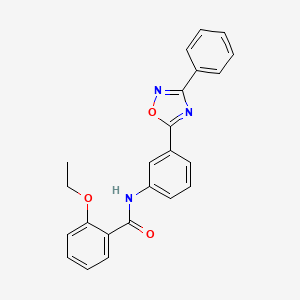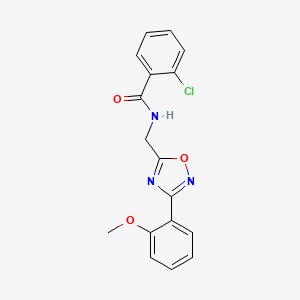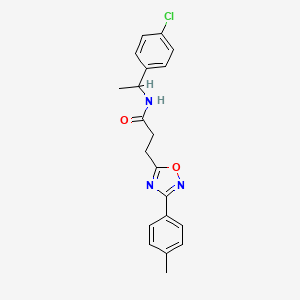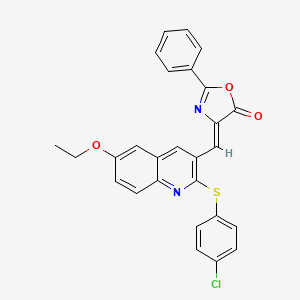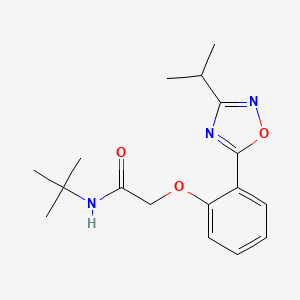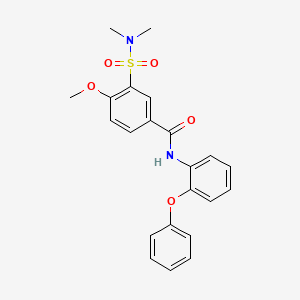
3-(dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical formula, C16H17FNO3S. This compound is a member of the benzamide family and is commonly referred to as DFB. DFB is a potent inhibitor of the enzyme Glycogen Synthase Kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as gene expression, cell proliferation, and apoptosis.
作用機序
DFB inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. DFB has been shown to increase the levels of β-catenin, a key regulator of the Wnt signaling pathway, and promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFB inhibits the proliferation of cancer cells and promotes their differentiation. DFB has also been shown to reduce the levels of amyloid-β, a protein that is involved in the development of Alzheimer's disease. In vivo studies have shown that DFB improves glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
DFB has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. DFB is also relatively stable and can be stored for long periods without significant degradation. However, DFB has some limitations for lab experiments. It is a small molecule and may not penetrate cell membranes efficiently. DFB also has a relatively short half-life in vivo, which may limit its efficacy in animal studies.
将来の方向性
There are several future directions for the study of DFB. One direction is to investigate the role of GSK-3β in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GSK-3β that can be used in clinical trials. Finally, the use of DFB in combination with other drugs may provide new therapeutic options for various diseases.
合成法
The synthesis of DFB involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with dimethylsulfamoyl chloride to form 2-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, DFB. The overall yield of the synthesis is around 50%.
科学的研究の応用
DFB is widely used in scientific research to study the role of GSK-3β in various cellular processes. GSK-3β is a key regulator of the Wnt signaling pathway, which is involved in embryonic development, tissue homeostasis, and stem cell maintenance. DFB has been shown to inhibit GSK-3β activity and promote the differentiation of stem cells into specific cell types. DFB has also been used to study the role of GSK-3β in cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(2)30(26,27)21-15-16(13-14-20(21)28-3)22(25)23-18-11-7-8-12-19(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFWXIOMRNZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


